

Evolutionary conservation of the Sulfakinin signaling system

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An In-depth Technical Guide to the Evolutionary Conservation of the Sulfakinin Signaling System

Abstract

The Sulfakinin (SK) neuropeptide signaling system represents a highly conserved pathway across the Bilateria, playing a crucial role primarily in the regulation of feeding, digestion, and satiety. Structurally and functionally analogous to the vertebrate cholecystokinin (CCK) and gastrin systems, the SK pathway offers a compelling example of deep evolutionary conservation of a neuroendocrine axis.[1][2][3] This guide provides a comprehensive overview of the molecular components, evolutionary relationships, signaling mechanisms, and functional conservation of the SK system. It includes structured data tables, detailed experimental protocols for functional analysis, and visualizations of key pathways and workflows to serve as a technical resource for researchers in neuropeptide biology and pharmacology.

Molecular Components of the SK System

The SK signaling system is comprised of two principal components: the Sulfakinin peptide ligands and their cognate G-protein coupled receptors (GPCRs).

Sulfakinin (SK) Peptides

SK peptides are derived from a larger precursor protein that is post-translationally processed to yield one or more mature, bioactive peptides.[4][5][6] A defining characteristic of SKs is a



conserved C-terminal motif, typically DY(SO3H)GHM/LRFamide, which includes a tyrosine residue that must be sulfated for full biological activity.[4][7][8] This sulfation is critical for high-affinity binding to its receptors.[8] While non-sulfated forms can sometimes elicit biological activity, it is generally at a much lower potency.[4][8] The shared C-terminal structure with vertebrate CCK (which often ends in DY(SO3H)MGWMDFamide) is the basis for their classification within the same peptide superfamily.[4][7]

Sulfakinin Receptors (SKR)

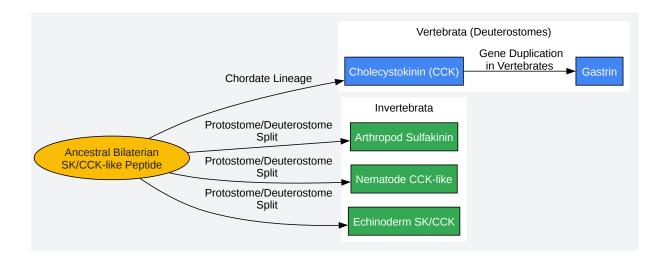
Sulfakinin receptors (SKRs) are Class A G-protein coupled receptors.[5][9] In many invertebrate species, two distinct SKR subtypes have been identified (e.g., SKR1 and SKR2 in Drosophila melanogaster), analogous to the CCK1R and CCK2R found in mammals.[4][5][7] These receptors exhibit differential affinities for various SK peptide isoforms and their sulfated vs. non-sulfated forms, allowing for complexity and tissue-specificity in signaling.[5][8][10] Upon ligand binding, SKRs typically couple to the Gqq signaling pathway.[8]

Evolutionary Conservation and Phylogeny

The SK/CCK signaling system is an ancient pathway that predates the divergence of protostomes and deuterostomes.[1][11] Orthologs of both the peptide and the receptor have been identified across a wide range of bilaterian phyla, including arthropods, nematodes, mollusks, annelids, echinoderms, and chordates, indicating its fundamental importance.[1][4][7]

The evolutionary link between invertebrate SK and vertebrate CCK/gastrin is well-established, suggesting they arose from a common ancestral gene.[12] Phylogenetic analyses of the receptors consistently group SKRs with vertebrate CCKRs, solidifying their status as true orthologs.[7] This deep conservation makes the SK system a valuable model for studying the fundamental principles of neuropeptide function and evolution.





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Evolutionary relationship of the Sulfakinin/CCK peptide family.

Data Presentation

The tables below summarize the conserved sequences of SK/CCK peptides and representative receptor orthologs across different phyla.

Table 1: Conserved Sulfakinin/CCK Peptide Sequences in Representative Species Note: (sY) indicates a sulfated tyrosine residue.



Phylum	Species	Peptide Name	C-Terminal Sequence
Arthropoda	Drosophila melanogaster	Drosulfakinin-I	FDDY(sY)GHMRF- NH2
Leucophaea maderae	Leucosulfakinin-II	pQDDY(sY)GHMRF- NH₂	
Dendroctonus armandi	Dar-SK	EQFDDY(sY)GHMRF- NH2	-
Nematoda	Caenorhabditis elegans	NLP-12	GGFGGDEMYGFG- NH ₂
Echinodermata	Asterias rubens	ArSK/CCK2	GGEDEY(sY)GFMRF- NH ₂
Chordata	Homo sapiens	Cholecystokinin-8	DY(sY)MGWMDF- NH2
Homo sapiens	Gastrin-17	LDYMGWMDF-NH2	

Table 2: Representative Sulfakinin Receptor Orthologs and Functional Data

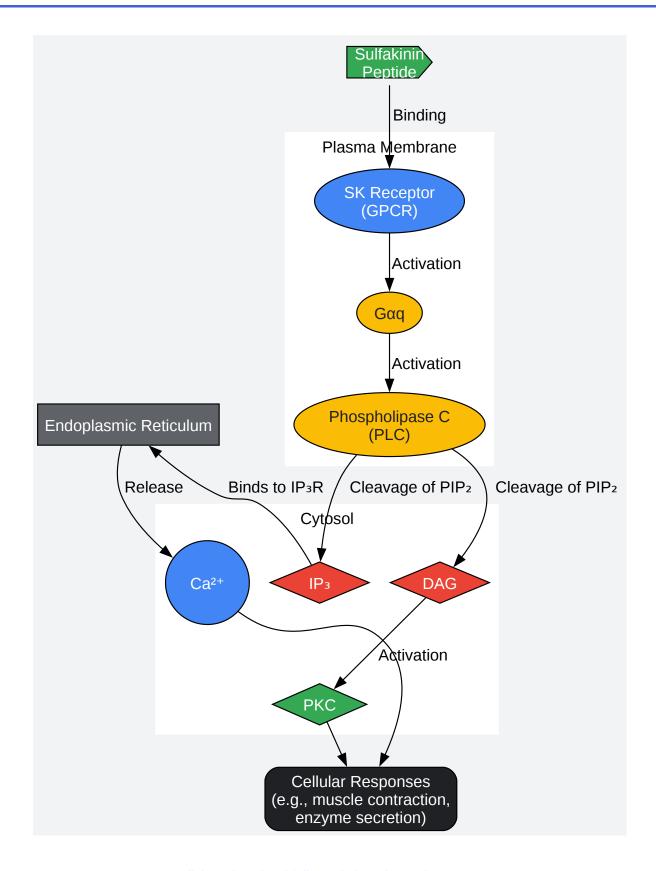


Phylum	Species	Receptor(s)	Ligand(s)	Reported EC ₅₀
Arthropoda	Drosophila melanogaster	SKR1 (CCKLR- 17D1)	DSK-I, DSK-II	~1-10 nM (sulfated)
SKR2 (CCKLR- 17D3)	DSK-I, DSK-II	~10-100 nM (sulfated)		
Tribolium castaneum	Trica-SKR1, SKR2	Trica-SK	~0.3-5 nM	
Bombyx mori	BNGR-A9	Bom-SK	~15 nM (sulfated)	_
Echinodermata	Asterias rubens	ArSK/CCKR	ArSK/CCK1, ArSK/CCK2	~1-10 nM
Chordata	Homo sapiens	CCK1R	Sulfated CCK	<1 nM
CCK2R	CCK, Gastrin	~1 nM		

The Sulfakinin Signaling Pathway

Upon binding of a sulfated SK peptide, the SK receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. The primary pathway involves the Gαq subunit, which in turn activates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²+ into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG-mediated activation of Protein Kinase C (PKC), initiates a cascade of downstream cellular responses that mediate the physiological effects of SK.





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The canonical Sulfakinin Gαq-mediated signaling pathway.



Key Experimental Protocols Protocol: Identification and Phylogenetic Analysis of SK/SKR Orthologs

Objective: To identify candidate SK precursor and receptor genes in a target species and determine their evolutionary relationship to known orthologs.

• Sequence Identification:

- Use known SK peptide or SKR protein sequences from related species (e.g., Drosophila melanogaster) as queries for BLAST (tBLASTn) searches against the target species' genome or transcriptome databases.
- Identify candidate genes based on sequence homology, conserved domains (for receptors), and the presence of a signal peptide and conserved C-terminal motifs (for peptide precursors).

Sequence Alignment:

- Compile a list of identified candidate sequences along with known SK/CCK and SKR/CCKR sequences from a diverse range of taxa.
- Perform a multiple sequence alignment using algorithms like ClustalW or MUSCLE to identify conserved regions and assess sequence similarity.

Phylogenetic Tree Construction:

- Use the multiple sequence alignment to construct a phylogenetic tree. The Maximum Likelihood method is commonly employed for its statistical robustness.[7]
- Utilize software packages like MEGA or IQ-TREE for tree inference.[7] Assess the reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).[7]
- An outgroup of related but distinct receptors (e.g., Orexin receptors) should be included to root the tree properly.[7]

Interpretation:



 Analyze the resulting tree to confirm that the identified candidate receptor groups within the known SKR/CCKR clade, confirming its identity as a true ortholog.[7]

Protocol: Functional Characterization of SK Receptors (Deorphanization)

Objective: To experimentally confirm that a candidate orphan GPCR is a functional receptor for SK peptides. The most common method is a calcium mobilization assay in a heterologous cell system.[13][14]

- · Receptor Cloning and Expression:
 - Clone the full-length coding sequence of the candidate SKR into a mammalian expression vector (e.g., pcDNA3.1).
 - Transfect a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, with the expression vector.[13][15] These cells do not endogenously express the receptor, providing a clean background for the assay.
 - Allow 24-48 hours for receptor expression.
- Calcium Indicator Loading:
 - Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding to free intracellular Ca²⁺.
- Ligand Application and Measurement:
 - Synthesize the predicted mature SK peptides for the target species, in both sulfated and non-sulfated forms.
 - Prepare serial dilutions of the synthetic peptides to generate a dose-response curve.
 - Using a fluorescence plate reader or microscope, measure the baseline fluorescence of the cells.





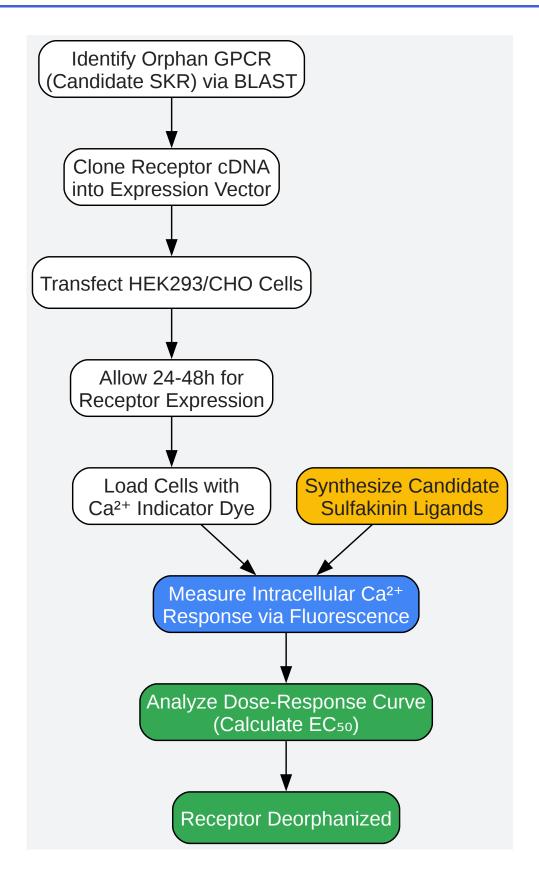


 Apply the SK peptides at various concentrations and record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺, signifying receptor activation via the Gαq pathway.

Data Analysis:

- Plot the peak fluorescence change against the logarithm of the peptide concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (half-maximal effective concentration), which represents the potency of the ligand for the receptor.
- As a control, test the peptides on non-transfected cells to ensure the response is specific to the expressed receptor.





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Experimental workflow for Sulfakinin receptor deorphanization.



Conserved Functional Roles

The primary and most deeply conserved role of SK signaling is the regulation of feeding and digestion.[3][7] Across diverse species, from insects to echinoderms, SKs act as a satiety signal, reducing food intake and inhibiting digestive processes like enzyme secretion.[2][7][16]

Key Conserved Functions:

- Satiety and Food Intake: SK signaling consistently reduces food consumption and promotes a state of satiety.[2][13][14]
- Digestive Regulation: SKs modulate gut motility and the secretion of digestive enzymes.[2][3]
- Behavioral Switching: The system acts as a molecular switch, integrating the internal nutritional state with external cues to modulate behavior. For example, in starved insects, suppressed SK signaling can promote foraging and suppress mating behaviors.[13][14]
- Metabolic Homeostasis: Recent evidence points to a role in regulating energy stores, such as trehalose and glycogen levels.[8][9]

Implications for Drug Development

The high degree of conservation and critical role in invertebrate physiology make the SK signaling system a promising target for the development of novel therapeutics, particularly in pest management.[9]

- Insecticides: SKR agonists or antagonists could be developed as highly specific insecticides
 that disrupt feeding and metabolism in agricultural pests.[9] The divergence from vertebrate
 CCK receptors provides a potential window for species-selective targeting, minimizing offtarget effects on non-target organisms.
- Aquaculture: Modulating the SK system could potentially be used to optimize feeding behavior and growth rates in commercially important crustaceans.

Conclusion

The Sulfakinin signaling system is a paradigm of evolutionary stability. Its components, mechanisms, and physiological functions have been remarkably conserved for over 500 million



years. This conservation underscores its fundamental importance in managing the critical trade-off between nutrient acquisition and other essential behaviors like reproduction. For researchers, the SK system provides a powerful, tractable model for investigating the basic principles of neuroendocrinology, while for drug development professionals, its invertebrate-specific features offer opportunities for targeted therapeutic intervention.

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